6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine is a heterocyclic compound with a molecular formula of C10H4ClF3N4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine . The reaction is carried out in dichloromethane at room temperature, yielding the desired product in high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]-phthalazine: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine: Another triazolo compound with different substituents.
Uniqueness
6-Chloro-3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
298684-59-0 |
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Molecular Formula |
C10H4ClF3N4 |
Molecular Weight |
272.61 g/mol |
IUPAC Name |
6-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C10H4ClF3N4/c11-7-5-3-1-2-4-6(5)8-15-16-9(10(12,13)14)18(8)17-7/h1-4H |
InChI Key |
ZYOXLJFCXRKLEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3N=C2Cl)C(F)(F)F |
solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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